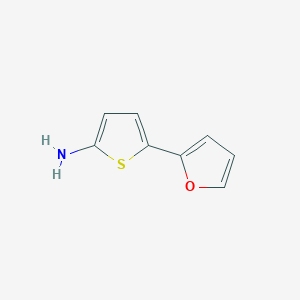

5-(Furan-2-yl)thiophen-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7NOS |

|---|---|

Molecular Weight |

165.21 g/mol |

IUPAC Name |

5-(furan-2-yl)thiophen-2-amine |

InChI |

InChI=1S/C8H7NOS/c9-8-4-3-7(11-8)6-2-1-5-10-6/h1-5H,9H2 |

InChI Key |

HMKWPKIZWONUII-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C2=CC=C(S2)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of 5-(Furan-2-yl)thiophen-2-amine

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 5-(Furan-2-yl)thiophen-2-amine CAS Registry Number: (Analogous structures often cited; specific salt forms vary) Chemical Class: Heterocyclic Biaryl Amine

The Stability Paradox

The synthesis of 5-(Furan-2-yl)thiophen-2-amine presents a specific challenge common to electron-rich heterocycles: oxidative instability . 2-Aminothiophenes, particularly those without electron-withdrawing groups at the 3-position, are prone to rapid oxidation, dimerization, and polymerization upon exposure to air and light.

Core Directive: This guide rejects the isolation of the free amine as a storable entity. Instead, we define the Hydrochloride Salt (5-(Furan-2-yl)thiophen-2-amine·HCl) as the target for isolation. This protonated form renders the nitrogen lone pair unavailable for oxidative radical pathways, ensuring long-term stability and shelf-life.

Retrosynthetic Logic

We employ a Convergent Modular Approach rather than a linear heterocycle construction (e.g., Gewald synthesis). The Gewald reaction typically yields 3-carboxylated derivatives, requiring harsh decarboxylation steps that jeopardize the furan ring.

Selected Pathway:

-

C-C Bond Formation: Suzuki-Miyaura Cross-Coupling to link the thiophene and furan rings.

-

Functional Group Interconversion: Chemo-selective reduction of a nitro precursor.

Figure 1: Retrosynthetic analysis prioritizing the stability of the final salt form.

Part 2: Detailed Synthetic Protocols

Step 1: Assembly of the Biaryl Core (Suzuki Coupling)

Objective: Synthesize 2-(Furan-2-yl)-5-nitrothiophene. Rationale: We utilize 2-bromo-5-nitrothiophene as the electrophile. The nitro group serves two purposes: it activates the C-Br bond for oxidative addition by Palladium and acts as a masked amine.

Reagents & Stoichiometry

| Component | Role | Equivalents | Amount (Scale: 10 mmol) |

| 2-Bromo-5-nitrothiophene | Electrophile | 1.0 | 2.08 g |

| 2-Furylboronic acid | Nucleophile | 1.2 | 1.34 g |

| Pd(PPh₃)₄ | Catalyst | 0.05 (5 mol%) | 578 mg |

| Na₂CO₃ (2M aq.) | Base | 2.5 | 12.5 mL |

| 1,4-Dioxane | Solvent | N/A | 40 mL |

Protocol

-

Degassing: In a 100 mL Schlenk flask, combine 1,4-dioxane and 2M Na₂CO₃. Sparge with Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst deactivation).

-

Addition: Add 2-bromo-5-nitrothiophene, 2-furylboronic acid, and Pd(PPh₃)₄ under a positive stream of Argon.

-

Reaction: Seal the flask and heat to 90°C for 12 hours. The reaction mixture should turn dark (characteristic of active Pd species).

-

Monitoring: Check TLC (Silica; Hexane/EtOAc 8:2). The starting bromide (Rf ~0.6) should disappear, replaced by a highly fluorescent yellow/orange spot (Product).

-

Workup:

-

Purification: Recrystallize the crude yellow solid from hot Ethanol.

-

Expected Yield: 75-85%

-

Appearance: Yellow crystalline solid.

-

Step 2: Chemo-Selective Reduction & Salt Formation

Objective: Reduce the nitro group to an amine and immediately trap it as the hydrochloride salt. Rationale: We use Stannous Chloride (SnCl₂) instead of catalytic hydrogenation (H₂/Pd-C). Thiophenes are catalyst poisons (sulfur binds to Pd/Pt), often stalling hydrogenation. SnCl₂ provides a robust, stoichiometric reduction that tolerates the sulfur heterocycle.

Reagents & Stoichiometry

| Component | Role | Equivalents | Amount |

| 2-(Furan-2-yl)-5-nitrothiophene | Substrate | 1.0 | 1.95 g (10 mmol) |

| SnCl₂ · 2H₂O | Reductant | 5.0 | 11.28 g |

| Ethanol | Solvent | N/A | 30 mL |

| Conc. HCl (37%) | Acid Source | Excess | 5 mL (for reaction) |

| HCl in Diethyl Ether (2M) | Salt Formation | Excess | 10 mL |

Protocol

-

Setup: In a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve the nitro-intermediate (from Step 1) in Ethanol (30 mL).

-

Reduction:

-

Neutralization (The "Danger Zone"):

-

Cool to 0°C in an ice bath.

-

Carefully adjust pH to ~8-9 using 5M NaOH. Do not generate heat.

-

Note: A thick white precipitate of Tin hydroxides will form.

-

-

Extraction:

-

Add Diethyl Ether (100 mL) and filter the entire slurry through Celite to remove Tin salts.

-

Separate the ether layer.[4] Proceed immediately. Do not store the ether layer.

-

-

Salt Formation:

-

Dry the ether layer rapidly with Na₂SO₄ (5 mins) and filter into a dry flask.

-

Under Argon and vigorous stirring, add 2M HCl in Diethyl Ether dropwise.

-

The product will precipitate instantly as a beige/off-white solid.

-

-

Isolation: Filter the solid under Argon (Schlenk filtration preferred). Wash with dry ether. Dry under high vacuum.

Figure 2: Workflow for the reduction and isolation of the amine salt.

Part 3: Characterization & Quality Control

Since the free base is unstable, analytical data is best acquired on the HCl salt (in DMSO-d6 or D2O).

Expected Analytical Signatures:

-

¹H NMR (DMSO-d₆, 400 MHz):

- 9.5-10.5 ppm (br s, 3H, -NH₃⁺): Characteristic exchangeable protons.

- 7.7 ppm (d, 1H, Furan-H5): Most deshielded furan proton.

- 7.2 ppm (d, 1H, Thiophene-H4).

- 6.8 ppm (d, 1H, Furan-H3).

- 6.6 ppm (dd, 1H, Furan-H4).

- 6.2 ppm (d, 1H, Thiophene-H3): Upfield due to proximity to the amine group.

-

Mass Spectrometry (ESI+):

-

m/z = 166.03 [M+H]⁺ (Calculated for C₈H₇NOS: 165.02).

-

-

Storage:

-

Store at -20°C under Argon.

-

Stable for >6 months in salt form.

-

Part 4: Safety & Toxicology

-

Organotin Residues: The SnCl₂ reduction generates organotin byproducts which are toxic. All aqueous waste from Step 2 must be segregated and treated as heavy metal waste.

-

Thiophene Toxicity: Aminothiophenes are structurally similar to known sensitizers. Handle in a fume hood with double nitrile gloves.

-

Explosion Hazard: Do not concentrate the free amine to dryness in the presence of air; spontaneous polymerization can be exothermic.

References

-

Suzuki-Miyaura Coupling on Thiophenes

-

Reduction of Nitrothiophenes

- Title: Selective reduction of nitro compounds to amines by tin(II) chloride.

- Source: Organic Syntheses, Coll. Vol. 3, p. 453.

-

URL:[Link]

-

Stability of 2-Aminothiophenes

-

General Heterocyclic Synthesis Protocols

- Title: Practical Heterocyclic Chemistry.

- Source: Wiley-Interscience.

-

URL:[Link]

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

Technical Guide: Gewald Synthesis of 2-Aminothiophenes Using Furan Precursors

Executive Summary

This technical guide details the synthesis of 2-amino-4-(furan-2-yl)thiophene-3-carboxylates and related bi-heteroaryl scaffolds via the Gewald reaction. The fusion of furan and thiophene moieties creates privileged pharmacophores found in kinase inhibitors, anti-inflammatory agents, and adenosine receptor antagonists.

While the Gewald reaction is robust for alicyclic ketones (e.g., cyclohexanone), using furan-based precursors (such as 2-acetylfuran) introduces specific electronic and steric challenges. This guide provides optimized protocols, mechanistic insights, and troubleshooting strategies to overcome the lower reactivity of heteroaryl ketones compared to their aliphatic counterparts.

Mechanistic Insight & Reaction Design

The Gewald reaction is a multi-component condensation of a ketone, an activated nitrile, and elemental sulfur in the presence of a base.[1][2] When using 2-acetylfuran as the precursor, the reaction pathway follows three critical phases.

The Reaction Pathway[2][3][4]

-

Knoevenagel Condensation: The base (typically morpholine or diethylamine) deprotonates the activated nitrile (e.g., ethyl cyanoacetate), generating a carbanion that attacks the carbonyl of 2-acetylfuran. Dehydration yields the

-unsaturated nitrile (ylidene intermediate).-

Challenge: The electron-rich furan ring reduces the electrophilicity of the carbonyl carbon, making this step the rate-determining bottleneck for furan precursors.

-

-

Sulfur Activation & Michael Addition: The base activates elemental sulfur (likely forming polysulfide species

). The thiolate anion attacks the -

Cyclization (Ring Closure): The resulting mercapto-nitrile intermediate undergoes intramolecular nucleophilic attack on the cyano group, followed by tautomerization to aromatize the thiophene ring.

Mechanistic Visualization

The following diagram maps the transformation of 2-acetylfuran into the target 2-aminothiophene scaffold.

Figure 1: Step-wise mechanism of the Gewald reaction using 2-acetylfuran.

Precursor Selection & Reactivity

The choice of furan precursor dictates the reaction conditions. The electron-donating nature of the furan oxygen via resonance makes the carbonyl carbon less susceptible to nucleophilic attack than in phenyl or alkyl analogs.

| Precursor | Reactivity Profile | Recommended Protocol |

| 2-Acetylfuran | Moderate/Low. The methyl group provides some steric relief, but electronic deactivation requires stronger forcing conditions (higher temp or microwave). | Method B (Two-Step) or Method C (Microwave) |

| 2-Furaldehyde | High. Aldehydes are more reactive. However, they lack the | Method A (One-Pot) |

| 3-Acetylfuran | Moderate. Slightly more reactive than the 2-isomer due to reduced resonance interaction with the oxygen. | Method A (One-Pot) |

Experimental Protocols

Method A: Standard One-Pot Synthesis

Best for reactive substrates or initial screening.

Reagents:

-

2-Acetylfuran (10 mmol)

-

Ethyl cyanoacetate (10 mmol)

-

Elemental Sulfur (

) (10 mmol) -

Morpholine (12 mmol)

-

Ethanol (30 mL)

Procedure:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 2-acetylfuran and ethyl cyanoacetate in ethanol.

-

Activation: Add elemental sulfur to the mixture.

-

Initiation: Add morpholine dropwise over 5 minutes. Note: The reaction is exothermic; ensure temperature does not spike uncontrolled.

-

Reflux: Heat the mixture to reflux (approx. 78°C) with stirring for 8–12 hours.

-

Monitoring: Check TLC (Hexane:EtOAc 7:3) for the disappearance of the ketone.

-

-

Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice (approx. 100 g) and stir for 30 minutes.

-

Isolation: The solid precipitate is filtered, washed with cold water/ethanol (1:1), and recrystallized from ethanol or DMF/water.

Method B: Two-Step Procedure (Recommended for Furan Ketones)

Best for 2-acetylfuran to maximize yield and purity.

Rationale: The Knoevenagel step is the bottleneck. Isolating the ylidene intermediate prevents side reactions involving sulfur during the slow condensation phase.

Step 1: Synthesis of Ylidene Nitrile

-

Mix 2-acetylfuran (10 mmol), ethyl cyanoacetate (10 mmol), and ammonium acetate (catalytic) in benzene or toluene.

-

Reflux using a Dean-Stark trap to continuously remove water.

-

Once water collection ceases (3–6 hours), evaporate solvent.

-

Recrystallize the intermediate (ethyl 2-cyano-3-(furan-2-yl)but-2-enoate).

Step 2: Thiophenylation

-

Dissolve the isolated ylidene (10 mmol) in Ethanol (20 mL).

-

Add elemental sulfur (10 mmol) and diethylamine (10 mmol).

-

Stir at 50–60°C for 2–4 hours.

-

Pour onto ice, filter, and recrystallize.

Method C: Microwave-Assisted Synthesis (Green/High-Throughput)

Best for library generation.

Procedure:

-

Combine 2-acetylfuran, ethyl cyanoacetate, and sulfur in a microwave vial with minimal ethanol (2 mL).

-

Add morpholine (1.2 eq).

-

Irradiate at 120°C (150 W) for 10–20 minutes.

-

Cool and filter the precipitated product.

Optimization & Troubleshooting

Solvent & Base Effects

The choice of base is critical for furan precursors. Stronger organic bases often perform better.

| Variable | Recommendation | Rationale |

| Base | Morpholine or Piperidine | Secondary amines act as both base and nucleophilic catalyst for the Knoevenagel step. Morpholine is preferred for furan ketones. |

| Solvent | Ethanol or DMF | Ethanol is standard. DMF is required if the intermediate precipitates too early or for higher temperature reflux (>80°C). |

| Catalyst | L-Proline (10 mol%) | Recent "green" variations use L-proline to catalyze the condensation step, improving yields for heteroaryl ketones.[4] |

Common Failure Modes

-

Problem: No precipitate upon pouring onto ice.

-

Cause: Incomplete Knoevenagel condensation.

-

Solution: Switch to Method B (Two-step) or use a Dean-Stark trap.

-

-

Problem: Sticky gum/tar formation.

-

Cause: Polymerization of furan derivatives or sulfur decomposition.

-

Solution: Reduce reaction temperature to 50°C and extend time; ensure inert atmosphere (

).

-

Workflow Decision Matrix

Use the following logic to select the appropriate synthesis route for your specific furan precursor.

Figure 2: Decision matrix for selecting the optimal Gewald protocol.

References

-

Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte. Link

-

Sabnis, R. W., et al. (1999). 2-Aminothiophenes by the Gewald Reaction. Journal of Heterocyclic Chemistry. Link

-

Wang, T., et al. (2010).[4] An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett. Link

-

Putrova, Z., et al. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. Link

-

Buchstaller, H. P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie. Link

-

Huang, G., et al. (2020).[4][5] Environmentally Sustainable Strategy for the Chemoselective Heterocyclization of Bromoenynes through a Sulfuration/Cyclization Process. Journal of Organic Chemistry. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]

- 4. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]

- 5. Thiophene synthesis [organic-chemistry.org]

Technical Guide: Mass Spectrometry Analysis of 5-(Furan-2-yl)thiophen-2-amine

Executive Summary

This technical guide details the mass spectrometry (MS) characterization of 5-(Furan-2-yl)thiophen-2-amine (C₈H₇NOS), a bi-heterocyclic scaffold often utilized in medicinal chemistry as a pharmacophore or synthesis intermediate. Due to the electron-rich nature of the thiophene-amine system, this compound exhibits significant oxidative instability, presenting unique challenges in sample preparation and ionization.

This document provides a validated framework for analyzing this molecule, focusing on Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS). It prioritizes protocol stability and mechanistic interpretation of fragmentation pathways.

Part 1: Physicochemical Context & Stability Profile

Before instrumental analysis, the operator must understand the analyte's behavior to prevent degradation artifacts.

Structural Properties

| Property | Value/Description |

| Chemical Formula | C₈H₇NOS |

| Exact Mass (Monoisotopic) | 165.0248 Da |

| [M+H]⁺ (Predicted) | 166.0321 Da |

| Structure | A thiophene ring linked at C5 to a furan ring, with a primary amine at C2 of the thiophene.[1] |

| pKa (Calculated) | ~3.5 - 4.5 (The amine is weakly basic due to resonance delocalization into the thiophene ring). |

Stability Warning (Critical)

2-Aminothiophenes are inherently unstable. The free amine donates electron density into the thiophene ring, making it highly susceptible to:

-

Oxidative Dimerization: Formation of azo-linkages or polymerization.

-

Hydrolysis: In acidic aqueous conditions, the imine tautomer can hydrolyze.

Experimental Directive:

-

Solvent Choice: Use Acetonitrile (ACN) rather than Methanol (MeOH). MeOH can occasionally act as a nucleophile or promote protic degradation in unstable amines.

-

Temperature: Maintain autosampler temperature at 4°C .

-

Derivatization (Optional but Recommended): For GC-MS or if instability persists in LC-MS, convert to the N-acetyl derivative using acetic anhydride.

Part 2: Analytical Workflow & Sample Preparation[2]

The following workflow ensures data integrity by minimizing sample degradation time.

Sample Preparation Protocol

-

Stock Solution: Dissolve 1 mg of analyte in 1 mL of anhydrous Acetonitrile (1000 ppm). Do not use DMSO if recovering the sample is necessary, as it is difficult to remove.

-

Working Standard: Dilute stock to 1 µg/mL (1 ppm) in 50:50 ACN:H₂O + 0.1% Formic Acid.

-

Filtration: Use a 0.2 µm PTFE filter. Avoid Nylon filters (potential amine adsorption).

Workflow Diagram

The following DOT diagram illustrates the optimized decision tree for method development.

Caption: Decision matrix for analyzing 5-(Furan-2-yl)thiophen-2-amine, prioritizing ESI for stability.

Part 3: Mass Spectrometry Methodology (LC-ESI-MS/MS)

Ionization Source Parameters (ESI Positive)

Given the primary amine, Positive Mode (ESI+) is the standard. The amine will readily protonate.

| Parameter | Setting | Rationale |

| Capillary Voltage | 3.0 - 3.5 kV | Moderate voltage prevents in-source fragmentation of the fragile bi-heterocycle bond. |

| Cone Voltage | 20 - 30 V | Optimize to maximize [M+H]⁺ (166) while minimizing loss of NH₃ (149). |

| Source Temp | 120°C | Keep relatively low to prevent thermal degradation. |

| Desolvation Gas | 800 L/hr (N₂) | High flow ensures rapid droplet evaporation, crucial for aqueous mobile phases. |

Fragmentation Analysis (MS/MS)

When the precursor ion [M+H]⁺ (m/z 166) is subjected to Collision Induced Dissociation (CID), specific structural breakages occur.

Primary Pathway: Deamination

The most facile loss for primary amines is ammonia (NH₃).

-

Transition: 166 → 149 (Δm = 17 Da).

-

Mechanism: Inductive cleavage of the C-N bond.

Secondary Pathway: Furan Ring Opening/Loss

Furan rings are less aromatic than thiophenes and prone to ring opening followed by loss of Carbon Monoxide (CO).

-

Transition: 166 → 138 (Loss of CO, 28 Da).

-

Transition: 149 → 121 (Loss of CO from the deaminated fragment).

Tertiary Pathway: Inter-ring Cleavage

High collision energy can cleave the bond between the thiophene and furan rings.

-

Fragment: Thiophene-amine cation (m/z ~98).

-

Fragment: Furan cation (m/z ~67).

Visualizing the Fragmentation Pathway

The following diagram maps the specific mass losses predicted for this structure based on heterocyclic MS principles.

Caption: Proposed fragmentation pathway for 5-(Furan-2-yl)thiophen-2-amine under CID.

Part 4: Quantitative Protocol (MRM)

For pharmacokinetic (PK) or purity assays, use Multiple Reaction Monitoring (MRM) .

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) | Purpose |

| 166.0 | 149.0 | 15 - 20 | 50 | Quantifier (High abundance, specific loss of amine). |

| 166.0 | 121.0 | 30 - 35 | 50 | Qualifier (Structural confirmation of furan ring). |

| 166.0 | 98.0 | 40 | 50 | Qualifier (High energy fragment). |

Note on Internal Standards: If a deuterated analog is unavailable, use 2-amino-5-phenylthiophene or a stable sulfonamide analog as an internal standard, as they share similar ionization properties.

References

- Gewald, K. (1965). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.

-

Solano, E. A., et al. (2007).[2] Linear free energy relationships in C-N bond dissociations in molecular ions of 4-substituted N-(2-furylmethyl)anilines in the gas phase. ResearchGate. Link (Mechanisms of furan-amine fragmentation).

-

Salem, M. A. I., et al. (2014).[3] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Link (Analogous heterocyclic fragmentation logic).

-

Klyba, L. V., et al. (2001).[4] Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines. Arkivoc. Link (Detailed ESI/EI behavior of thiophene-amine derivatives).

Sources

Illuminating Molecular Architecture: An In-Depth Guide to the Infrared Spectroscopy of Furan-Thiophene Compounds

Introduction: The Significance of Furan-Thiophene Scaffolds

In the landscape of medicinal chemistry and materials science, five-membered aromatic heterocycles containing oxygen (furan) and sulfur (thiophene) are foundational building blocks.[1] Their unique electronic and structural properties make them integral components in a vast array of applications, from pharmaceuticals to conductive polymers.[2] Furan-containing compounds are present in numerous therapeutic agents, including antimicrobials and anti-inflammatory drugs, where the furan ring can act as a bioisostere for phenyl groups, enhancing metabolic stability and bioavailability.[3] Similarly, thiophene and its derivatives are not only crucial in drug development for treating conditions ranging from neurological disorders to cancer but are also widely used in industry for materials like conducting polymers.[2][4]

The synthesis and application of compounds incorporating both furan and thiophene moieties—as copolymers, oligomers, or discrete molecules—present a unique set of analytical challenges. Understanding the precise molecular structure, bonding, and purity of these materials is paramount to controlling their function. Fourier-Transform Infrared (FTIR) spectroscopy emerges as a powerful, non-destructive analytical technique perfectly suited for this purpose. By probing the vibrational frequencies of molecular bonds, FTIR provides a detailed "fingerprint" of the compound, enabling researchers to confirm synthesis, identify functional groups, and investigate intermolecular interactions.[5] This guide offers a detailed exploration of the principles and practical applications of FTIR spectroscopy for the characterization of furan-thiophene compounds, tailored for professionals in research and drug development.

Core Principles of Infrared Spectroscopy

Infrared (IR) spectroscopy is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds. When the frequency of the IR radiation matches the natural vibrational frequency of a bond, the bond absorbs the energy and its vibration is excited. An FTIR spectrometer measures the absorption of infrared light across a range of wavelengths, typically expressed in wavenumbers (cm⁻¹). The resulting spectrum is a plot of absorbance (or transmittance) versus wavenumber, where peaks indicate the absorption of energy by specific molecular vibrations.[6]

These vibrations can be categorized into two main types:

-

Stretching: A rhythmic movement along the bond axis, either symmetric or asymmetric, which changes the bond length.

-

Bending: A change in the angle between two bonds. These include scissoring, rocking, wagging, and twisting.

The spectrum is generally divided into two regions:

-

Functional Group Region (4000-1500 cm⁻¹): This region contains absorptions for most common functional groups, such as O-H, N-H, and C=O stretches. It is often the first area analyzed to identify the key chemical families present.

-

Fingerprint Region (1500-400 cm⁻¹): This region contains a complex pattern of peaks resulting from the stretching and bending vibrations of the entire molecule (e.g., C-C, C-O, C-S stretches and various bending modes). This pattern is unique to each molecule, serving as a molecular fingerprint for identification.

Spectral Signatures: From Monomers to Copolymers

A systematic interpretation of the IR spectrum of a furan-thiophene compound begins with understanding the characteristic vibrations of the individual furan and thiophene rings. These baseline frequencies are the key to identifying their presence in a larger molecule and interpreting the spectral shifts that arise from their combination and substitution.

Characteristic Vibrational Modes of Furan Derivatives

The furan ring is characterized by several key vibrational modes. The most prominent are the asymmetric and symmetric stretching of the =C-O-C= group.[7] Other significant peaks arise from C-H and C=C stretching and various in-plane and out-of-plane bending vibrations. A characteristic peak for furan rings is often observed around 1148 cm⁻¹.[8]

Characteristic Vibrational Modes of Thiophene Derivatives

For thiophene, the C-S stretching vibration is a key identifier, though it can be weaker and appear at lower wavenumbers (700-800 cm⁻¹) compared to the C-O stretch in furan due to the heavier sulfur atom.[9][10] The aromatic C=C stretching vibrations in the thiophene ring typically appear around 1400 cm⁻¹ to 1495 cm⁻¹.[10][11] Hydrogen out-of-plane bending deformations are also prominent, occurring in the 900-650 cm⁻¹ region.[12]

Interpreting the Spectra of Furan-Thiophene Compounds

When furan and thiophene units are combined, their individual spectral signatures are present but often perturbed. The analysis focuses on:

-

Presence of Key Bands: Identifying the characteristic =C-O-C= stretch of furan and the C-S and aromatic C=C stretches of thiophene confirms the incorporation of both heterocycles.

-

Shifts in Wavenumber: Changes in the electronic environment due to copolymerization or substitution will cause shifts in peak positions. For example, increased conjugation can shift C=C stretching frequencies to lower wavenumbers.

-

New Vibrational Modes: The linkage between furan and thiophene units can introduce new, albeit often weak, vibrational modes.

The following table summarizes the key vibrational frequencies for furan and thiophene moieties.

| Wavenumber (cm⁻¹) | Vibrational Mode | Heterocycle |

| ~3100 | Aromatic C-H Stretching | Both |

| 1625 - 1425 | Aromatic C=C Stretching | Thiophene |

| 1220 - 1025 | Asymmetric/Symmetric =C-O-C= Stretching | Furan |

| 1148 | Typical Furan Ring Absorption | Furan |

| 960 - 730 | C-H Out-of-Plane Bending | Furan |

| 900 - 650 | C-H Out-of-Plane Bending | Thiophene |

| 800 - 700 | C-S Stretching / Ring Bending | Thiophene |

Note: These are approximate ranges and can vary based on substitution, conjugation, and physical state.[7][8][9][10][12]

A Systematic Approach to Spectral Analysis

Caption: A logical workflow for the systematic interpretation of a furan-thiophene IR spectrum.

Experimental Protocol: High-Quality Data Acquisition via ATR-FTIR

The quality of the spectral data is foundational to its interpretation. Attenuated Total Reflectance (ATR) is a widely used sampling technique that requires minimal sample preparation and is suitable for solids, powders, and liquids.

Step-by-Step Methodology

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

-

Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or ethanol) and a non-abrasive wipe. Ensure the crystal is completely dry.

-

-

Background Collection:

-

With the clean, empty ATR crystal in place, collect a background spectrum.[13] This crucial step measures the ambient atmosphere (CO₂, water vapor) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.

-

Causality Insight: Failure to collect an accurate background will result in atmospheric peaks appearing in the sample spectrum, leading to misinterpretation.

-

-

Sample Application (Solids/Powders):

-

Place a small amount of the powdered or solid sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[13]

-

Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal.[13]

-

Causality Insight: Good contact is essential for the IR evanescent wave to penetrate the sample effectively. Poor contact leads to a weak, low-quality spectrum with distorted peak shapes.

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum. Typical parameters include a resolution of 4 cm⁻¹ and an accumulation of 32-64 scans over the 4000-400 cm⁻¹ range.

-

Causality Insight: Co-adding multiple scans improves the signal-to-noise ratio, resulting in a cleaner spectrum where small peaks are more easily distinguished.

-

-

Data Processing and Cleaning:

-

The instrument software will automatically subtract the background from the sample interferogram and perform the Fourier transform to generate the final spectrum.

-

Clean the ATR crystal and press tip thoroughly after analysis to prevent cross-contamination.

-

The following diagram illustrates this experimental workflow.

Caption: A step-by-step workflow for acquiring a high-quality ATR-FTIR spectrum.

Bridging Spectroscopy and Application

In the context of drug development and materials science, FTIR spectroscopy is more than a characterization tool; it is a vital part of the quality control and discovery pipeline.

-

Reaction Monitoring: Scientists can track the progress of a synthesis by monitoring the disappearance of reactant peaks and the appearance of product peaks in real-time.

-

Purity Assessment: The presence of unexpected peaks can indicate impurities, residual solvents, or side products, providing critical feedback for purification processes.

-

Structural Verification: For drug candidates, confirming the presence of both furan and thiophene moieties, as well as other key functional groups, is a fundamental step in verifying that the correct molecule has been synthesized.[1][14]

-

Degradation Studies: Changes in the IR spectrum over time or under stress conditions (e.g., heat, UV light) can reveal degradation pathways, such as the formation of carbonyl groups due to oxidation.[15]

Advanced Analysis: Synergy with Computational Chemistry

For unambiguous peak assignment, especially in complex molecules, experimental FTIR data can be powerfully complemented by computational methods. Density Functional Theory (DFT) calculations can predict the vibrational frequencies of a proposed structure.[16] By comparing the computationally generated spectrum with the experimental one, researchers can assign specific vibrational modes to observed peaks with a high degree of confidence.[17][18] This synergy is particularly valuable for distinguishing between isomers or confirming subtle structural details that are not immediately obvious from the experimental spectrum alone.

Conclusion

Infrared spectroscopy is an indispensable technique for researchers, scientists, and drug development professionals working with furan-thiophene compounds. Its ability to provide rapid, non-destructive, and detailed structural information makes it a cornerstone of molecular characterization. By understanding the fundamental principles of molecular vibrations and adopting a systematic approach to spectral interpretation and data acquisition, scientists can effectively leverage FTIR to verify syntheses, assess purity, and gain critical insights into the molecular architecture of these vital chemical scaffolds. The integration of this empirical data with computational modeling further enhances analytical certainty, accelerating the pace of innovation in both medicine and materials science.

References

-

J.S. Held. Fourier-Transform Infrared (FTIR) Technology & Analysis. J.S. Held. [Link]

-

EAG Laboratories. Fourier Transform Infrared Spectroscopy (FTIR) Services. EAG Laboratories. [Link]

-

ResearchGate. FTIR spectra of furan-based copolyesters. ResearchGate. [Link]

-

Slideshare. Unit 3 furan & thiophene. Slideshare. [Link]

-

ResearchGate. FTIR spectra of the furan binder (2) obtained by the ATR technique at the temperatures of: 1 – 20 o. ResearchGate. [Link]

-

ResearchGate. FTIR spectra of the FA monomer and synthesized PFA resin. ResearchGate. [Link]

-

McGuire Research Group. Chirped-pulse Fourier-transform millimeter-wave rotational spectroscopy of furan in its v10 and v13 excited vibration. McGuire Research Group. [Link]

-

University of Pennsylvania. Fourier Transform Infrared Spectroscopy. University of Pennsylvania. [Link]

-

ResearchGate. Vibrational spectra of furan, pyrrole, and thiophene from a density functional theory anharmonic force field. ResearchGate. [Link]

-

S. Gronowitz. The Infrared Absorption Spectra of Thiophene Derivatives. Acta Chemica Scandinavica. [Link]

-

IOSR Journal. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics. [Link]

-

Academia.edu. Vibrational analysis of the spectra of furan and thiophene. Academia.edu. [Link]

-

PubMed. Furans, thiophenes and related heterocycles in drug discovery. National Center for Biotechnology Information. [Link]

-

ResearchGate. FTIR spectra of (a) the Thiophene monomer, (b) TA-salt monomer, and (c) PThTA nanoparticle. ResearchGate. [Link]

-

Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]

-

Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

-

ResearchGate. FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. ResearchGate. [Link]

-

ResearchGate. FTIR spectra of the cross-linked PK-furan (PK50f-1 at I fur/I DB = 0.5). ResearchGate. [Link]

-

ResearchGate. Furans, Thiophenes and Related Heterocycles in Drug Discovery. ResearchGate. [Link]

-

NIH National Center for Biotechnology Information. Synthesis and Properties of Thiophene and Aniline Copolymer Using Atmospheric Pressure Plasma Jets Copolymerization Technique. PMC. [Link]

-

Canadian Journal of Chemistry. DFT Computation of the Electron Spectra of Thiophene. Canadian Science Publishing. [Link]

-

Chemistry LibreTexts. 7: FT-IR Spectroscopy (Experiment). Chemistry LibreTexts. [Link]

-

University of Connecticut. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. University of Connecticut. [Link]

-

The Journal of Chemical Physics. The vibrational structures of furan, pyrrole, and thiophene cations studied by zero kinetic energy photoelectron spectroscopy. AIP Publishing. [Link]

-

NIH National Center for Biotechnology Information. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. [Link]

Sources

- 1. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. orientjchem.org [orientjchem.org]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jsheld.com [jsheld.com]

- 6. mse.washington.edu [mse.washington.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Properties of Thiophene and Aniline Copolymer Using Atmospheric Pressure Plasma Jets Copolymerization Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 12. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 13. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 14. Unit 3 furan & thiophene | PDF [slideshare.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. (PDF) Vibrational analysis of the spectra of furan and thiophene [academia.edu]

- 18. utoronto.scholaris.ca [utoronto.scholaris.ca]

Physicochemical Profiling of 5-(Furan-2-yl)thiophen-2-amine: A Technical Guide

Topic: Physicochemical Properties of 5-(Furan-2-yl)thiophen-2-amine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Bi-Heterocyclic Scaffold

The 5-(Furan-2-yl)thiophen-2-amine scaffold represents a privileged structural motif in medicinal chemistry, often referred to as a "bi-heterocyclic chimera." It bridges the electron-rich, oxygen-containing furan ring with the sulfur-containing thiophene ring, creating a highly conjugated, planar system.

This guide addresses a critical operational reality: while the core scaffold is theoretically potent, the free base (2-amino-5-(furan-2-yl)thiophene) is chemically labile. In practical drug discovery, this moiety is almost exclusively handled as a stabilized derivative (e.g., 3-carbonitrile, 3-carboxylate) or as a salt. This document details the physicochemical behavior, synthesis, and handling protocols required to successfully incorporate this scaffold into high-affinity ligands, particularly for kinase inhibition and adenosine receptor modulation.

Molecular Architecture & Electronic Properties

Electronic Conjugation & Planarity

The bond connecting the furan C2 and thiophene C5 positions allows for rotation, yet the energy barrier favors a planar conformation (

-

Furan Ring: Acts as an electron donor via resonance (+M effect), increasing electron density on the thiophene ring.

-

Thiophene Ring: The sulfur atom’s 3d-orbital participation (though debated) and larger atomic radius confer aromatic stability superior to furan but inferior to benzene.

-

Amine Group: The C2-amine is a strong electron donor. In the "naked" scaffold, this high electron density makes the C3 and C4 positions susceptible to electrophilic attack and oxidative dimerization.

Calculated Physicochemical Profile

Data based on consensus in silico modeling (ACD/Labs, ChemAxon) for the free base.

| Property | Value (Approx.) | Mechanistic Insight |

| Molecular Weight | 165.21 g/mol | Fragment-based low MW, ideal for "Lead-Like" space. |

| LogP (Octanol/Water) | 2.1 – 2.4 | Moderate lipophilicity. The furan oxygen lowers LogP relative to bis-thiophene (LogP ~2.8). |

| Topological Polar Surface Area (TPSA) | ~39 Ų | High membrane permeability (Rule of 5 compliant). |

| pKa (Conjugate Acid) | 2.5 – 3.5 | Significantly less basic than aniline (pKa ~4.6) due to the electron-withdrawing nature of the heteroaromatic sulfur adjacent to the amine. |

| H-Bond Donors/Acceptors | 2 / 2 | The amine provides 2 donors; furan oxygen and thiophene sulfur act as weak acceptors. |

Stability & Reactivity: The "Red Flag" for Researchers

Critical Warning: The primary amine at the 2-position of a thiophene is inherently unstable in its free base form.

-

Oxidative Dimerization: Upon exposure to air or light, the amine undergoes radical cation formation, leading to azo-dimers or imino-oligomers.

-

Acid Sensitivity: While stable as a salt (e.g., HCl), the furan ring is acid-sensitive and can undergo ring-opening hydrolysis under harsh acidic conditions (e.g., conc. HCl/heat), forming 1,4-dicarbonyl species.

Operational Rule: Always store as a hydrochloride salt or synthesize as the electron-deficient 3-substituted derivative (e.g., 3-CN) to pull electron density away from the amine.

Synthesis: The Gewald Reaction Protocol

The most robust route to this scaffold is the Gewald Reaction , which constructs the thiophene ring directly onto a furan precursor. This method is preferred over Stille/Suzuki coupling for its atom economy and scalability.

Reaction Logic

We utilize 2-acetylfuran as the ketone substrate.[1][2] To stabilize the product, we employ malononitrile to install a cyano group at the 3-position. This electron-withdrawing group (EWG) prevents oxidative degradation of the amine.

Step-by-Step Protocol (Self-Validating)

Reagents:

-

2-Acetylfuran (1.0 eq)

-

Malononitrile (1.0 eq)

-

Elemental Sulfur (

) (1.0 eq) -

Morpholine (Catalytic base, 0.5 eq)

-

Ethanol (Solvent)[3]

Procedure:

-

Pre-Solubilization: In a round-bottom flask, dissolve 2-acetylfuran (10 mmol) and malononitrile (10 mmol) in ethanol (20 mL).

-

Activation: Add elemental sulfur (10 mmol) and stir at room temperature.

-

Initiation: Dropwise add morpholine (5 mmol). Validation Point: The reaction is exothermic; a temperature rise indicates successful Knoevenagel condensation initiation.

-

Reflux: Heat the mixture to 60°C for 2-4 hours. Monitoring: TLC (Hexane:EtOAc 7:3) should show the disappearance of sulfur and the appearance of a fluorescent spot.

-

Isolation: Cool to 0°C. The product, 2-amino-5-(furan-2-yl)thiophene-3-carbonitrile , will precipitate as a dark yellow/brown solid.

-

Purification: Filter and wash with cold ethanol. Recrystallize from ethanol/DMF if necessary.

Synthesis Workflow Diagram

Caption: Figure 1. The Gewald reaction pathway for synthesizing the stabilized 2-aminothiophene scaffold from 2-acetylfuran.

Biological Relevance & Applications

Kinase Inhibition (ATP Hinge Binding)

The 2-aminothiophene moiety is a bioisostere for the adenine ring of ATP.

-

Mechanism: The amine (donor) and the thiophene nitrogen/sulfur (acceptor) often form a bidentate hydrogen bond with the "hinge region" of kinase enzymes (e.g., VEGFR, EGFR).

-

Furan Role: The furan ring extends into the hydrophobic pocket (Gatekeeper region), providing selectivity based on the pocket's steric tolerance.

Adenosine Receptor Antagonists

Derivatives of this scaffold have shown high affinity for the A2A adenosine receptor . The planar bi-heterocycle mimics the flat purine system, allowing for

Experimental Validation: Solubility & Stability Assay

To validate the scaffold's suitability for biological assays, perform the following Self-Validating Protocol :

DMSO Solubility Test

-

Weigh 1 mg of the compound.

-

Add DMSO in 10

L increments. -

Checkpoint: Visual clarity. If clear at 100

L, solubility is >10 mg/mL (Excellent for HTS).-

Note: This scaffold typically exhibits >20 mM solubility in DMSO.

-

Oxidative Stability Stress Test

-

Dissolve compound in DMSO-d6.

-

Leave exposed to ambient air and light for 24 hours.

-

Analysis: Run 1H NMR.

-

Pass Criteria: No new peaks in the aromatic region (6.0 - 8.0 ppm) and integration of the amine protons (broad singlet ~5-7 ppm) remains constant.

-

Fail Criteria: Appearance of azo-dimer peaks or broadening of the baseline.

-

References

-

Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.

-

Sabnis, R. W. (2024). 2-Aminothiophenes: Building Blocks for Novel Drug Discovery. Journal of Heterocyclic Chemistry.

-

Pinto, I. et al. (2025). Antileishmanial Activity of 2-Aminothiophene Derivatives: Structure-Activity Relationships. MDPI Pharmaceuticals.[4]

-

PubChem Compound Summary. (2025). 2-Aminothiophene Derivatives. National Center for Biotechnology Information.

Sources

Electronic properties of furan-thiophene coupled systems

An In-Depth Technical Guide to the Electronic Properties of Furan-Thiophene Coupled Systems

Abstract

The strategic coupling of furan and thiophene moieties into singular molecular architectures—ranging from oligomers to extended polymers—has emerged as a highly effective method for tuning the electronic and optoelectronic properties of organic materials. This guide provides a comprehensive exploration of the fundamental principles governing these systems. We will dissect the distinct electronic contributions of furan and thiophene, elucidate the synergistic effects of their combination, detail robust synthetic and characterization protocols, and explore their burgeoning applications in organic electronics and medicinal chemistry. This document is intended to serve as a foundational resource for researchers aiming to design and leverage furan-thiophene systems for advanced applications.

Foundational Principles: A Tale of Two Heterocycles

Furan and thiophene are five-membered aromatic heterocycles that serve as fundamental building blocks in materials science and medicinal chemistry.[1][2] Their structural similarity, differing only in the heteroatom (oxygen for furan, sulfur for thiophene), belies significant differences in their electronic nature, which are pivotal to the properties of the coupled systems they form.[2]

-

Thiophene: Often considered the benchmark for organic electronics, thiophene's sulfur atom is less electronegative than furan's oxygen.[2] Sulfur's available 3d orbitals contribute to enhanced aromaticity and stability in polythiophene derivatives.[2] This generally results in materials with excellent charge transport characteristics, making them a cornerstone of applications like organic field-effect transistors (OFETs) and organic solar cells (OSCs).[3][4]

-

Furan: The oxygen heteroatom in furan is more electronegative and has a smaller covalent radius compared to sulfur.[5] This has several profound consequences:

-

Molecular Planarity: The smaller size of oxygen reduces steric hindrance, promoting a more planar molecular structure in oligomers and polymers, which can enhance π-π stacking and improve charge mobility.[5]

-

Electronic Tuning: The higher electronegativity of oxygen lowers the energy levels of the frontier molecular orbitals (HOMO and LUMO) compared to thiophene analogues.[5]

-

Bio-Renewable Source: Furan derivatives can often be sourced from biomass, presenting a sustainable alternative to petroleum-derived thiophenes.[6]

-

The decision to couple these two heterocycles is not arbitrary; it is a deliberate design choice to create a synergistic material that harnesses the most desirable properties of each component. By strategically arranging furan and thiophene units, one can precisely tune the electronic landscape of the resulting molecule.[3]

The Electronic Synergy: Tuning Frontier Orbitals and Band Gaps

The primary advantage of creating furan-thiophene copolymers and co-oligomers lies in the ability to meticulously control their electronic properties, particularly the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap.

The incorporation of electron-rich thiophene units and comparatively electron-poorer furan units introduces a "donor-acceptor" like character within the conjugated backbone. This intramolecular charge transfer is a powerful tool for band gap engineering.[7]

-

HOMO Level Modulation: The HOMO energy level is critical for determining the material's ionization potential and its suitability as an electron donor. Increasing the proportion of thiophene units generally raises the HOMO level.[7]

-

LUMO Level Modulation: The LUMO energy level dictates the electron affinity. Incorporating furan units tends to lower the LUMO level due to the electronegativity of the oxygen atom.[5]

-

Band Gap Reduction: The combined effect of raising the HOMO and lowering the LUMO is a reduction in the energy gap.[8][9] This is crucial for applications in organic photovoltaics, as a smaller band gap allows the material to absorb a broader range of the solar spectrum.[10][11]

Theoretical studies employing Density Functional Theory (DFT) have been instrumental in predicting and understanding these trends, allowing for the in silico design of materials with targeted electronic properties before undertaking complex synthesis.[12][13]

Logical Framework for Band Gap Tuning

Caption: Logical flow of band gap tuning in furan-thiophene systems.

Synthesis and Polymerization Strategies

The creation of well-defined furan-thiophene coupled systems relies on robust and versatile synthetic methodologies. The choice of reaction is critical as it dictates the purity, molecular weight, and regioregularity of the final material, all of which profoundly impact electronic properties.

Key Synthetic Methodologies

| Method | Description | Key Reagents | Reference |

| Paal-Knorr Synthesis | A classic method involving the condensation of a 1,4-dicarbonyl compound with a sulfur source to form the thiophene ring. | 1,4-dicarbonyls, Phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. | [14][15][16] |

| Suzuki Coupling | A versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. It is widely used for creating C-C bonds between aromatic rings. | Palladium catalyst (e.g., Pd(PPh₃)₄), boronic acids/esters, aryl halides. | [3][6] |

| Stille Coupling | A palladium-catalyzed reaction coupling an organotin compound with an organohalide. It is highly tolerant of various functional groups. | Palladium catalyst, organostannanes, aryl halides. | [3] |

| Direct Arylation Polymerization (DArP) | An increasingly popular method that avoids the pre-functionalization of monomers (e.g., boronation or stannylation) by directly coupling C-H bonds with C-Halogen bonds, offering a more atom-economical process. | Palladium catalyst, phosphine ligands, a base (e.g., K₂CO₃). | [3] |

| Electropolymerization | A method where monomers are polymerized directly onto an electrode surface by applying an electrical potential. This allows for the direct formation of thin films. | Monomers, supporting electrolyte, solvent (e.g., acetonitrile). | [17] |

Experimental Protocol: Suzuki Polycondensation for P(F-co-T)

This protocol provides a representative, self-validating workflow for synthesizing a furan-thiophene copolymer.

Objective: To synthesize an alternating copolymer of a dibromo-furan derivative and a diboronic ester-thiophene derivative.

Step-by-Step Methodology:

-

Inert Atmosphere: All glassware must be rigorously dried and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line techniques. This is crucial because the palladium catalyst and organoboron reagents are sensitive to oxygen and moisture.

-

Reagent Preparation: In a Schlenk flask, dissolve equimolar amounts of the dibromo-furan monomer (1.0 eq) and the diboronic ester-thiophene monomer (1.0 eq) in a degassed solvent mixture, typically toluene and an aqueous base solution (e.g., 2M K₂CO₃). The base is essential for activating the boronic ester for transmetalation.

-

Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (typically 1-5 mol%), to the reaction mixture. The choice and loading of the catalyst are critical for achieving high molecular weight polymer.

-

Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. The reaction progress can be monitored by techniques like Gel Permeation Chromatography (GPC) to track the increase in molecular weight.

-

Work-up and Purification:

-

After the reaction is complete (typically 24-48 hours), cool the mixture to room temperature.

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol. This step separates the polymer from residual monomers and catalyst.

-

Collect the crude polymer by filtration.

-

To remove catalyst residues, perform a Soxhlet extraction sequence with solvents such as methanol, acetone, and hexane to remove low molecular weight oligomers and impurities.

-

Finally, extract the purified polymer with a good solvent like chloroform or chlorobenzene.

-

-

Final Product: Concentrate the final extract and precipitate the purified polymer again into methanol. Dry the final product under vacuum. Characterize using NMR, GPC, and elemental analysis to confirm structure and purity.

Characterization of Electronic Properties

A multi-faceted approach combining spectroscopic, electrochemical, and computational methods is required to fully elucidate the electronic properties of furan-thiophene systems.

Workflow for Comprehensive Electronic Characterization

Caption: A comprehensive workflow for characterizing furan-thiophene systems.

-

Cyclic Voltammetry (CV): This is the primary electrochemical technique used to determine the HOMO and LUMO energy levels.[17] By measuring the onset potentials for oxidation (p-doping) and reduction (n-doping), one can estimate the frontier orbital energies relative to the vacuum level. The difference between these potentials provides an electrochemical measurement of the band gap.

-

UV-Vis Spectroscopy: This technique measures the electronic absorption of the material. The onset of the lowest energy absorption band (the π-π* transition) in the solid state provides an optical band gap.[18] Comparing this to the electrochemical band gap can give insights into exciton binding energies.

-

Computational Modeling: As mentioned, DFT is a powerful tool for calculating the ground-state geometry and frontier orbital energies.[12] For more accurate prediction of optical properties and excitation energies, higher-level methods like Many-Body Perturbation Theory (GW approximation) and the Bethe-Salpeter Equation (BSE) are employed.[12][19]

-

Charge Transport Measurements: To evaluate practical performance, materials are fabricated into OFETs. From the transistor characteristics, key parameters like charge carrier mobility (for both holes and electrons) and on/off ratios can be extracted. Furan-thiophene systems have demonstrated promising ambipolar behavior, with one study reporting hole and electron mobilities of approximately 0.7 and 0.1 cm² V⁻¹ s⁻¹, respectively, in a single crystal device.[20]

Relevance and Applications in Drug Development

While the primary focus of furan-thiophene systems has been on organic electronics, their unique structural and electronic features make them highly relevant scaffolds in medicinal chemistry.[1][21]

-

Bioisosteric Replacement: The furan and thiophene rings are often used as bioisosteres for phenyl rings in drug molecules.[22] This substitution can alter the molecule's polarity, lipophilicity, and metabolic stability, potentially improving its pharmacokinetic profile. The sulfur atom in thiophene, for instance, can participate in hydrogen bonding, which may enhance binding affinity to a biological target.[23]

-

Scaffolds for Biologically Active Molecules: Both furan and thiophene rings are present in a wide array of FDA-approved drugs with diverse therapeutic actions, including anti-inflammatory, antimicrobial, and anticancer properties.[1][16][23]

-

Biosensors: The tunable electronic properties that make these materials excellent for OFETs can also be harnessed for chemical and biological sensing. A change in the local chemical environment (e.g., binding of an analyte) can modulate the conductivity of the furan-thiophene material, providing a detectable electronic signal.

The ability to rationally design furan-thiophene systems with specific electronic properties opens up avenues for creating novel therapeutic agents and advanced diagnostic tools. For example, molecules could be designed to have specific redox potentials to interact with biological targets or to serve as photosensitizers in photodynamic therapy.

Conclusion and Future Outlook

Furan-thiophene coupled systems represent a versatile and powerful class of organic materials. The interplay between the electron-rich thiophene and the more electronegative furan provides a robust mechanism for tuning electronic properties with a high degree of precision. Advances in synthetic methods, particularly Direct Arylation Polymerization, are making these materials more accessible and sustainable.

For researchers in materials science, the path forward involves exploring new monomer designs and copolymer architectures to further enhance charge mobility and optimize energy levels for next-generation solar cells and flexible electronics. For professionals in drug development, these coupled systems offer a rich scaffold for designing novel therapeutics and diagnostics, leveraging the principles of electronic tuning to achieve specific biological functions. The continued interdisciplinary collaboration between these fields will undoubtedly unlock the full potential of these remarkable materials.

References

- Optoelectronic characteristics of furan substituted thiophene/phenylene co-oligomer single crystals for organic lasing.

- Thiophene-Furan oligomers: Beyond-DFT Study of Electronic and Optical Properties. arXiv.

- Unit 3 furan & thiophene | PDF. Slideshare.

- Thiophene-Furan oligomers: Beyond-DFT Study of Electronic and Optical Properties. arXiv.

- Synthesis of Furan and Thiophene. [Source not specified].

- comparing the properties of thiophene versus furan derivatives in m

- Synthesis of furan-based molecule for organic electronics. DR-NTU.

- Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic mixed valence compounds.

- Theoretical studies of furan and thiophene nanothreads: structures, cycloaddition barriers and activ

- Thiophene and Furan Synthesis Methods | PDF | Chemical Reactions. Scribd.

- Comparative study of thiophene and furan oligomers: unveiling structural, electronic, and optical properties. AIP Publishing.

- Characterization of Furan- and Thiophene-Containing Bispyridyl Oligomers via Spectroscopic, Electrochemical, and TD-DFT Methods | Request PDF.

- Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Deriv

- Furan–thiophene copolymers: Electrosynthesis and electrochemical behavior. [Source not specified].

- Group 16 conjugated polymers based on furan, thiophene, selenophene, and tellurophene. Chemical Society Reviews (RSC Publishing).

- PYRROLE, THIOPHENE AND FURAN. [Source not specified].

- Optoelectronic characteristics of furan substituted thiophene/phenylene co-oligomer single crystals for organic lasing.

- Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline.

- Furan synthesis. Organic Chemistry Portal.

- Response Theory of the Electron-Phonon Coupling. arXiv.

- HOMO inversion as a strategy for improving the light-absorption properties of Fe(II) chromophores. RSC Publishing.

- Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells. [Source not specified].

- (PDF) IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW.

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. orientjchem.org.

- Thiophene-based high performance donor polymers for organic solar cells. UCL Discovery.

- Computational Study on the Effect of Substituents on the Structural and Electronic Properties of Thiophene–Pyrrole-Based π-Conjugated Oligomers | Macromolecules.

- Electron-Phonon Coupling.

- Electron Phonon Coupling with Soft Modes. Jarvist Moore Frost.

- HOMO and LUMO orbital distributions, energy level, and band gaps of A)...

- Thiophene-based conjugated oligomers for organic solar cells. RSC Publishing.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.

- Design principles for the energy level tuning in donor/acceptor conjug

- Lecture 14: Electron-phonon coupling and attractive interaction; BCS ground st

- Incorporation of Furan into Low Band-Gap Polymers for Efficient Solar Cells. Berkeley Lab Intellectual Property Office.

- Band-Gap Tuning in Acceptor-Donor-Acceptor Boron Difluoride Formazan

- Mechanisms of electron-phonon coupling unraveled in momentum and time. NIH.

- Thiophene–furan oligomers: beyond-DFT study of electronic and optical properties. [Source not specified].

- Fundamental aspects of property tuning in push–pull molecules. RSC Publishing.

Sources

- 1. Unit 3 furan & thiophene | PDF [slideshare.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Group 16 conjugated polymers based on furan, thiophene, selenophene, and tellurophene - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Thiophene-based conjugated oligomers for organic solar cells - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Optoelectronic characteristics of furan substituted thiophene/phenylene co-oligomer single crystals for organic lasing - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC03149K [pubs.rsc.org]

- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 7. arxiv.org [arxiv.org]

- 8. HOMO inversion as a strategy for improving the light-absorption properties of Fe( ii ) chromophores - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02926H [pubs.rsc.org]

- 9. ir.lib.uwo.ca [ir.lib.uwo.ca]

- 10. mdpi.com [mdpi.com]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 12. [2110.15414] Thiophene-Furan oligomers: Beyond-DFT Study of Electronic and Optical Properties [arxiv.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 15. scribd.com [scribd.com]

- 16. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 17. researchgate.net [researchgate.net]

- 18. arxiv.org [arxiv.org]

- 19. researchgate.net [researchgate.net]

- 20. Optoelectronic characteristics of furan substituted thiophene/phenylene co-oligomer single crystals for organic lasing - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 21. mdpi.com [mdpi.com]

- 22. orientjchem.org [orientjchem.org]

- 23. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Architecture of Furan-Thiophene Hybrids: A Technical Guide to Biological Potency and Mechanism

Executive Summary

The fusion of furan and thiophene pharmacophores represents a strategic approach in medicinal chemistry, leveraging the unique electronic and steric properties of two distinct five-membered heterocycles. While furan offers high electron density and hydrogen-bonding capability via its oxygen atom, thiophene contributes lipophilicity and metabolic stability through its sulfur center. This guide analyzes the synergistic biological potential of furan-substituted thiophenes, focusing on their application as antimicrobial and anticancer agents. It provides a technical roadmap for researchers, detailing structure-activity relationships (SAR), mechanistic pathways, and validated experimental protocols.

Chemical Architecture & SAR Logic

The biological efficacy of furan-substituted thiophenes is not accidental; it is a result of precise bioisosteric engineering.

The Bioisosteric Advantage

-

Thiophene (S-heterocycle): Exhibits aromaticity similar to benzene but with higher lipophilicity (LogP). This facilitates membrane permeability and hydrophobic interactions within enzyme active sites (e.g., kinases).

-

Furan (O-heterocycle): Less aromatic than thiophene but acts as a potent hydrogen bond acceptor. It often mimics the ribose ring in nucleosides or interacts with polar residues in receptor pockets.

Structure-Activity Relationship (SAR) Matrix

The following table summarizes how specific structural modifications modulate biological activity.

| Structural Modification | Target Effect | Mechanistic Rationale |

| C2-Substitution (Thiophene) | Increased Potency | Direct interaction with the "hinge region" of kinase domains (e.g., VEGFR-2). |

| 5-Nitro Group (Furan) | Antimicrobial | Facilitates reductive activation by bacterial flavoproteins to form toxic radical intermediates.[1] |

| Chalcone Linker (-CO-CH=CH-) | Cytotoxicity | Michael acceptor reactivity; covalent binding to cysteine residues in tubulin or enzymes. |

| Amide/Hydrazone Linkers | Stability | Improves metabolic half-life and provides additional H-bond donor/acceptor sites. |

Therapeutic Applications & Mechanisms[1][2][3][4][5][6][7]

Oncological Targets: Kinase Inhibition & Apoptosis

Furan-thiophene hybrids have shown significant promise in inhibiting receptor tyrosine kinases (RTKs), specifically VEGFR-2 and the downstream AKT pathway.[2] The planarity of the thiophene ring allows for deep intercalation into the ATP-binding pocket, while the furan moiety extends to interact with the solvent-accessible regions or specific gatekeeper residues.

Visualization: VEGFR/AKT Signaling Inhibition

The following diagram illustrates the mechanistic interruption of cancer cell survival pathways by furan-substituted thiophenes.

Figure 1: Mechanism of Action showing ATP-competitive inhibition of VEGFR-2 by furan-thiophene hybrids, leading to the blockade of the PI3K/AKT survival pathway.

Antimicrobial Activity: The "Trojan Horse" Mechanism

Derivatives containing a 5-nitrofuran moiety fused or linked to a thiophene core exploit bacterial reductases.

-

Entry: The lipophilic thiophene facilitates passive diffusion across the bacterial cell wall.

-

Activation: Bacterial nitroreductases (Type I/II) reduce the nitro group.

-

Toxicity: Reactive radical intermediates damage DNA and inhibit ribosomal protein synthesis.[1]

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and data integrity, the following protocols utilize internal controls and standardized calculation methods.

Protocol A: Resazurin-Based Microdilution Assay (Antimicrobial)

Purpose: To determine the Minimum Inhibitory Concentration (MIC) of furan-thiophene derivatives against ESKAPE pathogens.

Materials:

-

96-well flat-bottom microplates.

-

Resazurin sodium salt (0.015% w/v in PBS).

-

Mueller-Hinton Broth (MHB).

-

Positive Control: Ciprofloxacin (standard antibiotic).

-

Negative Control: 1% DMSO in MHB (Vehicle).

Workflow:

-

Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

CFU/mL), then dilute 1:100 in MHB. -

Compound Dilution: Prepare a 2-fold serial dilution of the test compound in MHB across the plate (Range: 512 µg/mL to 0.5 µg/mL). Final DMSO concentration must be

. -

Incubation: Add 100 µL of diluted inoculum to each well. Incubate at 37°C for 18–24 hours.

-

Indicator Addition: Add 30 µL of Resazurin solution to each well. Incubate for 2–4 hours.

-

Readout:

-

Blue (Resazurin): No growth (Inhibition).

-

Pink (Resorufin): Growth (Metabolic reduction).

-

-

Validation: The assay is valid only if the Negative Control wells turn pink and the Sterility Control (media only) remains blue.

Protocol B: MTT Cytotoxicity Profiling (Anticancer)

Purpose: To quantify cell viability and calculate IC50 values in cancer cell lines (e.g., A549, MCF-7).

Workflow Visualization:

Figure 2: Step-by-step workflow for the MTT colorimetric assay.

Calculation:

-

OD: Optical Density at 570 nm.

-

IC50: Determine using non-linear regression (sigmoidal dose-response) in GraphPad Prism or similar software.

Synthesis & Grounding

While this guide focuses on biological activity, the accessibility of these compounds is critical. The Paal-Knorr synthesis remains the gold standard for generating the furan/thiophene core, often followed by Vilsmeier-Haack formylation to introduce aldehyde handles for further functionalization (e.g., Schiff bases).

Key Mechanistic Insight

Recent studies highlight that the electron-withdrawing nature of substituents on the phenyl ring attached to the furan/thiophene core significantly enhances antibacterial activity. Conversely, electron-donating groups (like -OCH3) tend to favor cytotoxicity against specific tumor lines by stabilizing the drug-receptor complex through pi-stacking interactions [4].

References

-

ACS Omega. (2019). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. [Link]

-

Molecules. (2020).[3][4][5] In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors. [Link]

-

Orient Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

-

SciSpace. (2012). Synthesis and Antimicrobial screening of some Novel Substituted Thiophenes. [Link]

-

PubMed. (2021). Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. [Link]

Sources

- 1. orientjchem.org [orientjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. Unit 3 furan & thiophene | PDF [slideshare.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Chemical Space of Furan-Containing Heterocycles: A Technical Guide for Drug Discovery Professionals

Abstract

The furan scaffold, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and ability to serve as a bioisostere for other aromatic systems, such as phenyl rings, make it a privileged pharmacophore in a vast array of therapeutic agents.[1][2] This in-depth technical guide provides a comprehensive exploration of the chemical space of furan-containing heterocycles for researchers, scientists, and drug development professionals. We will delve into the intricacies of their synthesis, reactivity, and structure-activity relationships (SAR), while also addressing the critical aspects of metabolic stability and potential toxicity. This guide is designed to be a practical resource, offering not just theoretical knowledge but also actionable insights and detailed experimental protocols to empower the design and synthesis of novel furan-based therapeutics with enhanced efficacy and safety profiles.[3]

The Furan Ring: A Privileged Scaffold in Medicinal Chemistry

The furan ring is a versatile building block in drug design due to its distinct physicochemical properties.[1] Its planar structure, combined with the lone pair of electrons on the oxygen atom, contributes to a high degree of aromaticity and reactivity.[1] This inherent reactivity, particularly towards electrophilic substitution, allows for facile functionalization at various positions of the ring, enabling the exploration of a vast chemical space.[1][4]

Key Attributes of the Furan Scaffold:

-

Bioisosterism: The furan ring is often employed as a bioisostere for the phenyl group, offering a similar spatial arrangement but with altered electronic and lipophilic characteristics. This substitution can lead to improved metabolic stability, enhanced receptor binding, and modulated bioavailability.[1][2]

-

Polarity and Hydrogen Bonding: The presence of the ether oxygen atom introduces a degree of polarity and the capacity to act as a hydrogen bond acceptor, which can be crucial for interactions with biological targets.[1][4]

-

Reactivity: The furan ring is highly susceptible to electrophilic attack, primarily at the 2- and 5-positions. This predictable reactivity allows for targeted modifications to fine-tune the pharmacological properties of a molecule.[4][5]

The diverse biological activities exhibited by furan-containing compounds underscore their importance in drug discovery. These activities span a wide range of therapeutic areas, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and cardiovascular applications.[1][3][6][7][8]

Navigating the Synthetic Landscape of Furan Heterocycles

The construction of the furan ring can be achieved through a variety of synthetic methodologies, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions. Understanding these methods is paramount for the rational design and synthesis of novel furan-containing drug candidates.

Classical Furan Syntheses

Several named reactions have stood the test of time and remain valuable tools for the synthesis of furans.

The Paal-Knorr synthesis is a robust and widely used method for the preparation of substituted furans from 1,4-dicarbonyl compounds.[9] The reaction typically proceeds under acidic conditions, leading to the cyclization and dehydration of the dicarbonyl substrate.

Mechanism: The reaction is initiated by the protonation of one carbonyl group, followed by enolization of the other. The subsequent intramolecular nucleophilic attack of the enol hydroxyl group on the protonated carbonyl forms a cyclic hemiacetal intermediate, which then dehydrates to yield the furan ring.[10]

Caption: Paal-Knorr Furan Synthesis Mechanism.

Experimental Protocol: Synthesis of 2,5-Dimethylfuran via Paal-Knorr Synthesis

-

To a solution of acetonylacetone (1,4-hexanedione) (10 mmol) in glacial acetic acid (20 mL) is added concentrated sulfuric acid (0.5 mL) dropwise with stirring.

-

The reaction mixture is heated to reflux for 2 hours.

-

After cooling to room temperature, the mixture is poured into ice-water (100 mL) and extracted with diethyl ether (3 x 30 mL).

-

The combined organic layers are washed with saturated sodium bicarbonate solution until neutral, then with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by distillation to afford 2,5-dimethylfuran.

The Fiest-Benary synthesis provides a versatile route to substituted furans through the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[11][12][13] This method allows for the introduction of a wider range of substituents on the furan ring.

Mechanism: The reaction is initiated by the deprotonation of the β-dicarbonyl compound to form an enolate, which then acts as a nucleophile, attacking the α-carbon of the α-halo ketone in an SN2 reaction. The resulting intermediate undergoes a base-catalyzed intramolecular cyclization and subsequent dehydration to furnish the furan product.[11]

Substrate Scope and Reaction Conditions:

| Component | Examples | Notes |

| α-Halo Ketone | Chloroacetone, Bromoacetone, Phenacyl halides | Reactivity: I > Br > Cl.[11] |

| β-Dicarbonyl | Ethyl acetoacetate, Acetylacetone, Diethyl malonate | Determines the substitution pattern on the furan ring.[11] |

| Base | Pyridine, Triethylamine, Ammonia | Mild bases are preferred to avoid side reactions like ester hydrolysis.[11][12] |